molecular formula C14H18O4 B2377732 Ethyl 4-(4-acetylphenoxy)butanoate CAS No. 174884-09-4

Ethyl 4-(4-acetylphenoxy)butanoate

Cat. No.: B2377732
CAS No.: 174884-09-4
M. Wt: 250.294
InChI Key: VIBMSNLNURQOFL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylphenoxy)butanoate is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of an acetyl group attached to a phenoxy ring, which is further connected to a butyric acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylphenoxy)butanoate typically involves the reaction of 4-acetylphenol with butyric acid ethyl ester under specific conditions. One common method is the Williamson ether synthesis, where 4-acetylphenol is reacted with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylphenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-(4-carboxy-phenoxy)-butyric acid ethyl ester.

    Reduction: Formation of 4-(4-hydroxy-phenoxy)-butyric acid ethyl ester.

    Substitution: Formation of substituted derivatives like 4-(4-nitro-phenoxy)-butyric acid ethyl ester or 4-(4-bromo-phenoxy)-butyric acid ethyl ester.

Scientific Research Applications

Ethyl 4-(4-acetylphenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylphenoxy)butanoate involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to mimic natural auxins, which are plant hormones that regulate growth. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to the inhibition of weed growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-phenoxyacetic acid
  • 4-Acetyl-phenoxyacetic acid
  • 4-tert-Butyl-phenoxyacetic acid

Uniqueness

Compared to similar compounds, Ethyl 4-(4-acetylphenoxy)butanoate exhibits unique properties due to the presence of the butyric acid ethyl ester moiety. This structural feature may enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(4-acetylphenoxy)butanoate is a compound of significant interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative that features a butanoate backbone with an acetylphenoxy group. Its chemical structure can be represented as follows:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its role as a linker in antibody-drug conjugates (ADCs). ADCs utilize this compound to deliver cytotoxic agents selectively to tumor cells, thereby minimizing damage to normal tissues. The mechanism involves the selective binding of the ADC to specific antigens expressed on cancer cells, leading to internalization and subsequent release of the cytotoxic payload.

Biological Activity Overview

  • Anticancer Activity : this compound has been incorporated into ADCs targeting various cancers, demonstrating efficacy in preclinical models. For instance, its use in conjugates targeting CD22 has shown promise in treating B-cell malignancies .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound can inhibit the expression of adhesion molecules like E-selectin and ICAM-1, which are involved in inflammatory responses. This suggests potential applications in treating autoimmune diseases and chronic inflammation .
  • Selective Targeting : The compound's ability to enhance the selectivity of drug delivery systems is critical for reducing systemic toxicity associated with traditional chemotherapeutics .

Case Study 1: Antibody-Drug Conjugates in Cancer Therapy

A study involving an ADC utilizing this compound linked to a cytotoxic agent demonstrated significant tumor regression in preclinical models of acute lymphoblastic leukemia (ALL). The ADC showed a high degree of specificity for CD22-positive cells, leading to reduced off-target effects compared to conventional therapies .

Case Study 2: Inhibition of Inflammatory Responses

In vitro studies have shown that derivatives of this compound can effectively inhibit leukocyte adhesion under inflammatory conditions. This was evidenced by decreased expression levels of adhesion molecules in endothelial cells treated with the compound, indicating its potential as an anti-inflammatory agent .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Study Focus Findings
Anticancer ActivityEffective in targeting CD22; significant tumor regression observed.
Anti-inflammatory EffectsInhibits E-selectin and ICAM-1 expression; potential for treating autoimmune diseases.
Drug Delivery SystemsEnhances selectivity and reduces systemic toxicity in ADC applications.

Properties

IUPAC Name

ethyl 4-(4-acetylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)5-4-10-18-13-8-6-12(7-9-13)11(2)15/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMSNLNURQOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 0.90 g (6.61 mmol) of 4'-hydroxyacetophenone, and 1.93 g (9.92 mmol) of ethyl 4-bromobutyrate in 1.80 mL of N,N-dimethylformamide is stirred for 48 hours, under dry conditions with 2.74 g (19.8 mmol) of potassium carbonate and 0.110 g (0.66 mmol) of potassium iodide. The reaction mixture is then evaporated under vacuum, and the residue partitioned between ether and water. The organic phase is separated, washed thrice with water, dried with magnesium sulfate, filtered, and evaporated under vacuum to give a brown solid. This is recrystallized from a warm ether-hexane mixture. The beige crystals are air dried, leaving 0.84 g (51%) of 4-(4-acetylphenoxy)butanoic acid, ethyl ester: m.p. 59°-61° C.; IR (KBr) 1740, 1670 cm-1 ; 1H-NMR (CDCl3) is consistent with the desired product; MS (FAB) m/e 251.1285 Δ=-0.2 mmμ (M+ +H). Analysis calculated for C14 H18O4 : C, 67.18; H, 7.25; O, 25.57. Found: C, 67.16; H, 7.16; O, 25.68.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One

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